2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide
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Overview
Description
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1-phenyl-1,3-diketone under acidic conditions to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzamides
Scientific Research Applications
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring and benzamide group are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide:
Uniqueness
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is unique due to the presence of both the chlorine atom and the methylsulfanyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-10-17(22(21-12)13-6-4-3-5-7-13)20-18(23)15-11-14(24-2)8-9-16(15)19/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEYXKNULGZLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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